Marbofloxacin hydrochloride

Description

Overview of Fluoroquinolone Class in Veterinary Pharmacological Research

The fluoroquinolones are a major class of synthetic antimicrobial agents widely used in veterinary medicine. nih.govveteriankey.com Structurally, they are characterized by a quinolone nucleus with a fluorine atom at position 6, a feature that significantly enhances their antibacterial activity and tissue penetration compared to the earlier quinolones. nih.govamazonaws.com The first fluoroquinolone approved for animal use was enrofloxacin (B1671348) in the late 1980s. nih.govresearchgate.net Since then, the class has expanded to include several other compounds developed specifically for veterinary use, such as danofloxacin, orbifloxacin, and marbofloxacin (B1676072). veteriankey.comamazonaws.com

Fluoroquinolones are known for their concentration-dependent bactericidal action, meaning higher drug concentrations lead to a more rapid killing of bacteria. wikipedia.orgwikidoc.org Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV. oup.comnih.govaujmsr.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. aujmsr.comwikipedia.org By forming a complex with the enzyme and DNA, fluoroquinolones block the DNA replication fork, leading to double-strand DNA breaks and subsequent cell death. oup.comnih.govmdpi.com In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. oup.comwikipedia.org

The broad spectrum of activity and favorable pharmacokinetic properties, including good oral absorption and wide tissue distribution, have made fluoroquinolones a cornerstone in treating various bacterial infections in domestic animals. veteriankey.comresearchgate.net Research in veterinary pharmacology continues to explore the structure-activity relationships, pharmacokinetic and pharmacodynamic (PK/PD) profiles, and mechanisms of resistance within this important class of antimicrobials. nih.gov

Historical Context and Development of Marbofloxacin as a Third-Generation Fluoroquinolone

The development of quinolone antibiotics began with the discovery of nalidixic acid in 1962, considered the first-generation quinolone. wikipedia.org Subsequent generations were developed to improve upon the spectrum of activity and pharmacokinetic properties. The addition of a fluorine atom at position 6 led to the second-generation fluoroquinolones in the 1980s, such as ciprofloxacin (B1669076) and enrofloxacin, which demonstrated enhanced activity and better tissue distribution. amazonaws.com

Marbofloxacin emerged as a third-generation fluoroquinolone developed exclusively for veterinary use. medchemexpress.comwikipedia.orgtoku-e.com It was first approved for use in dogs in 1999 and subsequently in cats in 2001. amazonaws.com As a third-generation agent, Marbofloxacin is characterized by its broad-spectrum bactericidal activity. wikipedia.orgwikidoc.org It is a carboxylic acid derivative of the fluoroquinolone class. wikipedia.orgwikidoc.org

The development of Marbofloxacin was driven by the need for effective antimicrobials to treat a range of infections in companion and production animals. nih.govcabidigitallibrary.org Its synthesis involves complex chemical processes, with primary methods starting from raw materials like 2,3-difluoro-6-nitrophenol (B104600) or 2,3,4,5-tetrafluorobenzoic acid. google.com Research has focused on optimizing these synthetic routes to improve yield and reduce environmental impact. google.com

Scope and Research Significance of Marbofloxacin (hydrochloride) in Contemporary Veterinary Science

The research significance of Marbofloxacin (hydrochloride) in contemporary veterinary science is substantial, with ongoing studies exploring its efficacy in various animal species and against a range of pathogens. It is a synthetic, broad-spectrum antibiotic developed solely for veterinary applications. nih.govcabidigitallibrary.org

A primary area of research involves its use in treating skin infections in dogs and cats. Studies have demonstrated its effectiveness against Staphylococcus intermedius, a common pathogen in canine pyoderma. cabidigitallibrary.orgnih.govnih.gov Clinical trials have shown high success rates in treating both superficial and deep pyoderma. nih.govresearchgate.net

Another significant research focus is on its application for urinary tract infections (UTIs) in small animals. sciencebiology.orgcabidigitallibrary.orgresearchgate.net Research has identified its efficacy against common uropathogens like E. coli, Proteus mirabilis, and coagulase-positive Staphylococci. cabidigitallibrary.orgresearchgate.net Studies have shown that a high percentage of bacterial isolates from canine and feline UTIs are susceptible to Marbofloxacin. researchgate.neticm.edu.pl

In large animal medicine, Marbofloxacin is investigated for the treatment of bovine respiratory disease (BRD), a major economic concern in the cattle industry. researchgate.netnih.govufersa.edu.br Research has shown its effectiveness against key BRD pathogens like Pasteurella multocida and Mannheimia haemolytica. nih.govbelagrogen.by Studies have explored different treatment protocols to optimize clinical outcomes. ufersa.edu.brfrontiersin.orgfrontiersin.org

Pharmacokinetic studies are crucial for determining appropriate dosing regimens and represent a significant area of Marbofloxacin research. These studies have been conducted in a variety of species, including cattle, pigs, goats, cats, and horses, to understand its absorption, distribution, metabolism, and excretion. bibliotekanauki.plmdpi.comnih.govresearchgate.net This research helps in establishing effective treatment protocols and understanding potential interspecies differences. nih.govnih.gov

Furthermore, research into antimicrobial resistance is a critical aspect of Marbofloxacin's scientific significance. Studies monitor the susceptibility of veterinary pathogens to Marbofloxacin to track resistance trends and inform prudent use guidelines. nih.govrvc.ac.uk Understanding the mechanisms of resistance, such as target enzyme mutations and efflux pumps, is vital for preserving the long-term efficacy of this important veterinary antimicrobial. oup.comaujmsr.com

Table 1: Key Research Findings on Marbofloxacin Efficacy

Table 2: Investigated Pathogens Susceptible to Marbofloxacin

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Amoxicillin-clavulanic acid |

| Ceftiofur |

| Ciprofloxacin |

| Clotrimazole |

| Danofloxacin |

| Dexamethasone |

| Difloxacin |

| Enrofloxacin |

| Gatifloxacin |

| Gemifloxacin |

| Grepafloxacin |

| Levofloxacin |

| Lomefloxacin |

| Marbofloxacin |

| Moxifloxacin |

| Nalidixic acid |

| Norfloxacin (B1679917) |

| Ofloxacin |

| Orbifloxacin |

| Ozenoxacin |

| Pradofloxacin (B1243445) |

| Sparfloxacin |

| Tilmicosin |

| Tolfenamic acid |

Structure

2D Structure

Properties

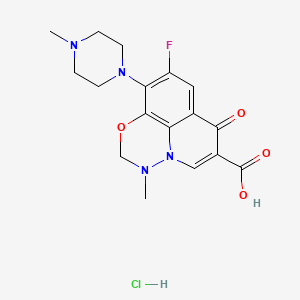

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4.ClH/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25;/h7-8H,3-6,9H2,1-2H3,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRYFLKYXNBUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Antimicrobial Action

Primary Target: Inhibition of Bacterial DNA Gyrase (Topoisomerase II)

The principal target of marbofloxacin (B1676072) is bacterial DNA gyrase, also known as topoisomerase II. nih.govtoku-e.comnoahcompendium.co.ukrooyandarou.com This enzyme is crucial for the survival of bacteria as it introduces negative supercoils into the DNA, a process necessary to relieve the torsional stress that builds up during DNA replication and transcription. toku-e.comfrontiersin.org

Disruption of DNA Supercoiling and Replication

By binding to DNA gyrase, marbofloxacin stabilizes the enzyme-DNA complex, trapping the gyrase in a state where it has cleaved the DNA strands but cannot reseal them. nih.govmdpi.com This action effectively blocks the enzyme's function, leading to a disruption of the normal supercoiling process. toku-e.comfrontiersin.org The inhibition of DNA gyrase prevents the relaxation of positive supercoils and the introduction of negative supercoils, which are essential for the initiation and elongation of DNA replication. toku-e.comnih.gov Consequently, the replication fork is halted, and DNA synthesis is inhibited. toku-e.comnih.gov

Induction of Bacterial Cell Death

The stabilization of the gyrase-DNA complex by marbofloxacin transforms the enzyme into a toxic protein that generates lethal double-strand breaks in the bacterial chromosome. nih.govmdpi.com This irreversible damage to the DNA triggers a cascade of events leading to rapid bacterial cell death. nih.govwikidoc.orgresearchcommons.org The bactericidal activity of marbofloxacin is typically observed within 20 to 30 minutes of exposure for susceptible bacteria. wikidoc.orgwikipedia.org

Secondary Target: Inhibition of Bacterial Topoisomerase IV

Marbofloxacin also targets topoisomerase IV, another essential type II topoisomerase in bacteria. nih.govinvivochem.comselleckchem.com While DNA gyrase is the primary target in many cases, particularly in Gram-negative bacteria, topoisomerase IV plays a critical role in the final stages of DNA replication. amazonaws.comveteriankey.com

Role in Chromosome Segregation

Topoisomerase IV is primarily responsible for the decatenation, or unlinking, of the newly replicated daughter chromosomes. amazonaws.commsdvetmanual.com After a round of replication, the two circular daughter DNA molecules are interlinked, and topoisomerase IV resolves this by passing one duplex through a transient break in the other. msdvetmanual.com Inhibition of topoisomerase IV by marbofloxacin prevents this separation, leading to an inability of the chromosomes to segregate into the daughter cells during cell division. msdvetmanual.com

Differential Targeting in Gram-Negative vs. Gram-Positive Bacteria

The primary target of fluoroquinolones like marbofloxacin can differ between Gram-negative and Gram-positive bacteria. In Gram-negative bacteria, such as Escherichia coli, DNA gyrase is generally the more sensitive target. veteriankey.commsdvetmanual.com Conversely, in many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target. veteriankey.commsdvetmanual.com This differential targeting is attributed to differences in the enzyme structures and their affinities for the drug. veteriankey.com

Concentration-Dependent Bactericidal Activity

The bactericidal activity of marbofloxacin is described as concentration-dependent. wikidoc.orgecronicon.netd-nb.info This means that higher concentrations of the antibiotic lead to a more rapid and extensive killing of bacteria. asm.orgnih.gov For fluoroquinolones, the ratio of the maximum plasma concentration (Cmax) to the minimum inhibitory concentration (MIC) and the ratio of the area under the concentration-time curve (AUC) to the MIC are important predictors of clinical efficacy. ecronicon.net However, some studies suggest that while the bactericidal effect is strongly linked to concentration, the duration of exposure also plays a significant role in the rate of bacterial killing. noahcompendium.co.ukasm.org

Table 1: In Vitro Activity of Marbofloxacin Against Select Bacterial Pathogens

| Bacterial Species | MIC Range (µg/mL) | Primary Target |

|---|---|---|

| Pseudomonas aeruginosa | 0.5 | DNA Gyrase |

| Staphylococcus aureus | 0.25 | Topoisomerase IV |

| Escherichia coli | Varies | DNA Gyrase |

| Pasteurella multocida | Varies | DNA Gyrase |

Data sourced from multiple in vitro studies. toku-e.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Marbofloxacin |

| Marbofloxacin hydrochloride |

| Clotrimazole |

| Dexamethasone |

| Sodium stibogluconate |

| Meglumine antimoniate |

| Ciprofloxacin (B1669076) |

| Enrofloxacin (B1671348) |

| Difloxacin |

| Orbifloxacin |

| Pradofloxacin (B1243445) |

| Levofloxacin |

| Moxifloxacin |

| Gatifloxacin |

| Nalidixic acid |

| Gemifloxacin |

| Trovafloxacin |

| Flunixin (B1672893) meglumine |

| Tolfenamic acid |

| Amoxycillin |

| Clavulanic acid |

| Penicillin |

| Cefquinome |

Post-Antibiotic Effect (PAE) Mechanisms

Marbofloxacin, like other fluoroquinolones, exhibits a significant post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after limited exposure to the antimicrobial agent. wikipedia.orgratguide.com This effect is an important pharmacodynamic parameter, as a longer PAE allows for less frequent dosing intervals while maintaining therapeutic efficacy. The duration of the PAE is influenced by the bacterial species, the concentration of the antibiotic, and the duration of exposure.

The primary mechanism underlying the PAE of fluoroquinolones, including marbofloxacin, is believed to be the non-lethal damage to bacterial DNA and the inhibition of DNA gyrase and topoisomerase IV. marvistavet.com Even after the drug concentration falls below the minimum inhibitory concentration (MIC), the bacteria require a significant amount of time to repair the DNA damage and synthesize new enzymes, thus delaying the resumption of normal growth.

Research has demonstrated that marbofloxacin has a prolonged PAE against both Gram-negative and Gram-positive bacteria. wikipedia.org In a comparative study, the PAE of marbofloxacin was found to be longer than that of enrofloxacin and amoxicillin (B794) against key swine respiratory pathogens. agriculturejournals.czagriculturejournals.cz Specifically, the longest PAE for all tested antimicrobials was observed in Actinobacillus pleuropneumoniae, while the shortest was seen in Pasteurella multocida. agriculturejournals.czagriculturejournals.cz Another study reported that the PAE of marbofloxacin against Escherichia coli, Pasteurella multocida, Staphylococcus aureus, and Staphylococcus intermedius was comparable to that of enrofloxacin and ciprofloxacin. nih.gov

Table 1: In Vitro Post-Antibiotic Effect (PAE) of Marbofloxacin Against Various Bacterial Pathogens

| Bacterial Species | Exposure Concentration (x MIC) | Exposure Duration (hours) | Post-Antibiotic Effect (PAE) Duration (hours) |

| Actinobacillus pleuropneumoniae | 5 | 1 | > Enrofloxacin & Amoxicillin |

| 10 | 2 | Longest among tested pathogens | |

| Haemophilus parasuis | 5 | 1 | > Enrofloxacin & Amoxicillin |

| 10 | 2 | No significant difference with Enrofloxacin | |

| Pasteurella multocida | 5 | 1 | > Enrofloxacin & Amoxicillin |

| 10 | 2 | Shortest among tested pathogens | |

| Escherichia coli | Not Specified | Not Specified | Similar to Enrofloxacin & Ciprofloxacin |

| Staphylococcus aureus | Not Specified | Not Specified | Similar to Enrofloxacin & Ciprofloxacin |

| Staphylococcus intermedius | Not Specified | Not Specified | Similar to Enrofloxacin & Ciprofloxacin |

Data compiled from studies by Nedbalcova et al. (2019) and Huet et al. (1996). agriculturejournals.czagriculturejournals.cznih.gov

Interaction with Bacterial Protein and RNA Synthesis (Proposed Mechanisms)

The primary bactericidal action of marbofloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and transcription. marvistavet.commedicapharma.com However, research into the broader mechanisms of fluoroquinolones has led to the proposal of multiple, interconnected mechanisms of action, some of which involve an indirect interaction with protein and RNA synthesis.

Fluoroquinolones are understood to have at least two distinct bactericidal mechanisms, often referred to as Mechanism A and Mechanism B. nih.gov

Mechanism A is the well-established pathway that is dependent on active cell division and requires both protein and RNA synthesis to be effective. nih.gov By inhibiting DNA gyrase and topoisomerase IV, marbofloxacin disrupts the DNA replication process, leading to the accumulation of lethal double-strand breaks in the bacterial chromosome. This process is most effective in rapidly dividing bacteria.

A third mechanism, Mechanism C , has also been proposed, which, like Mechanism B, is effective against non-dividing cells but, in contrast, appears to require protein and RNA synthesis. nih.gov The specifics of this mechanism are still under investigation.

While marbofloxacin does not directly target ribosomes or RNA polymerase in the way that classes of antibiotics like macrolides or rifamycins (B7979662) do, its ultimate effect on the bacterial cell can lead to a cessation of all vital cellular processes, including protein and RNA synthesis, as a consequence of catastrophic DNA damage and cell death. uomustansiriyah.edu.iqvetbact.org High concentrations of fluoroquinolones may also lead to a dose-dependent inhibition of RNA or protein synthesis, although this is considered a secondary effect.

Table 2: Proposed Bactericidal Mechanisms of Marbofloxacin

| Mechanism | Bacterial State | Requirement for Protein Synthesis | Requirement for RNA Synthesis | Primary Target |

| Mechanism A | Actively dividing | Yes | Yes | DNA gyrase and Topoisomerase IV |

| Mechanism B | Non-dividing | No | No | Not fully elucidated |

| Mechanism C | Non-dividing | Yes | Yes | Not fully described |

This table is based on the conceptual models of fluoroquinolone action as described in scientific literature. nih.gov

Antimicrobial Spectrum and Efficacy Studies in Research Models

Broad-Spectrum Activity Analysis (Gram-Positive and Gram-Negative Bacteria)

Marbofloxacin (B1676072) is effective against a wide range of Gram-positive and Gram-negative bacteria. medchemexpress.comtargetmol.comsmolecule.com Its activity extends to many Gram-negative bacilli and cocci. wikipedia.org Studies have shown its effectiveness against most Gram-negative bacteria and some Gram-positive bacteria, such as those found in staphylococcal skin infections. la.gov

The drug is particularly noted for its activity against Gram-negative aerobes, including Enterobacteriaceae and Pseudomonas aeruginosa. pressbooks.pub While its coverage of Gram-positive organisms is more limited, it can be effective against Staphylococcus species. pressbooks.pub However, it is often not effective against Enterococcus spp. or Streptococcus spp. and is not effective against anaerobic bacteria. pressbooks.pub

Efficacy against Specific Bacterial Genera

Marbofloxacin has demonstrated in vitro and in vivo activity against a variety of specific bacterial genera.

Staphylococcus : Marbofloxacin is effective against Staphylococcus species, including some methicillin-resistant strains. smolecule.comwikipedia.orgpressbooks.pub It has been shown to be active against Staphylococcus aureus and coagulase-negative staphylococci, with a homogenous population having a Minimum Inhibitory Concentration (MIC) centered on 0.25 µg/ml. researchgate.net In a study of Staphylococcus intermedius isolates from dogs, 98% were found to be sensitive to marbofloxacin. vef.hr However, in a tissue cage infection model in ponies, intravenous administration of marbofloxacin did not eliminate S. aureus infections, possibly due to biofilm formation. nih.gov Another study on Staphylococcus pseudintermedius biofilms showed high tolerance to the drug. frontiersin.org

Escherichia : Escherichia coli is highly susceptible to marbofloxacin. smolecule.comwikipedia.orgresearchgate.net One study found that 95.8% of 617 E. coli isolates were highly susceptible. researchgate.net The bactericidal activity of marbofloxacin against E. coli is influenced by the growth medium, with greater efficiency observed in Mueller-Hinton broth compared to autoclaved fecal content. nih.gov

Pasteurella : Marbofloxacin is highly active against Pasteurella multocida. plos.orgnih.govscienceopen.comnih.govfrontiersin.orgresearchgate.net In a murine lung infection model, marbofloxacin showed differential efficacy against Mannheimia haemolytica and P. multocida, despite similar MICs, which was attributed to a differential inoculum effect. plos.org

Klebsiella : Marbofloxacin is effective against Klebsiella spp. defra.gov.ukwikipedia.org In a rat lung infection model with Klebsiella pneumoniae, the bacterial load at the start of treatment significantly impacted the drug's ability to prevent the emergence of resistant bacteria. nih.gov

Pseudomonas : Marbofloxacin demonstrates efficacy against Pseudomonas aeruginosa. smolecule.comwikipedia.orgla.govpressbooks.pub It is considered superior to some other fluoroquinolones in its activity against this pathogen. la.gov A study of clinical isolates from small animals in Portugal showed marbofloxacin had a lower MIC50 and MIC90 against Pseudomonas spp. compared to enrofloxacin (B1671348). vin.com The addition of Tris-EDTA has been shown to significantly reduce the MIC and MBC of marbofloxacin for multidrug-resistant P. aeruginosa in vitro. nih.gov

Mycoplasma : Marbofloxacin is effective against Mycoplasma species. medchemexpress.comtargetmol.comsmolecule.comdefra.gov.ukwikipedia.orgnih.govmedchemexpress.com Mycoplasma bovis isolates have been shown to have MICs ranging from 0.5 to 4 µg/ml. researchgate.net

Chlamydia : Marbofloxacin exhibits activity against Chlamydia trachomatis. wikipedia.orgnih.gov

Brucella : Marbofloxacin is effective against Brucella species. wikipedia.orgnih.gov In a study on bovine brucellosis, a treatment regimen including marbofloxacin showed a high recovery rate. phytojournal.comphytojournal.com

Minimum Inhibitory Concentration (MIC) Determinations and Interpretive Criteria

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial's potency. For marbofloxacin, MIC values vary depending on the bacterial species and the conditions of the study.

For Pasteurella multocida, the MIC was determined to be 0.075 μg/mL in one study using a tissue cage model in calves. nih.govfrontiersin.org Another study reported an MIC of 0.016 μg/ml for P. multocida. caymanchem.com In a study comparing fluoroquinolones against Pseudomonas spp., marbofloxacin had an MIC50 of 0.5 µg/ml and an MIC90 of 16 µg/ml. vin.com

A study on Escherichia coli strains with reduced susceptibility found that the concentration of marbofloxacin needed to induce a half-maximum effect was highly correlated with the MIC values. nih.govnih.gov For Staphylococcus aureus and coagulase-negative staphylococci, the MIC was centered on 0.25 µg/ml. researchgate.net Against Streptococcus uberis and Streptococcus dysgalactiae, the MIC was centered on 1 µg/ml. researchgate.net

The following table provides a summary of reported MIC values for marbofloxacin against various bacteria.

| Bacterial Species | Number of Strains | MIC Range (µg/ml) | MIC50 (µg/ml) | MIC90 (µg/ml) | Reference |

| Pasteurella multocida | 1 | 0.075 | - | - | nih.govfrontiersin.org |

| Pseudomonas spp. | 36 | 0.0125 - 32 | 0.5 | 16 | vin.com |

| Escherichia coli | 617 | - | - | 0.016 | researchgate.net |

| Staphylococcus aureus | 568 | - | - | 0.229 | researchgate.net |

| Coagulase-negative staphylococci | 280 | - | 0.25 | - | researchgate.net |

| Streptococcus uberis | 660 | - | 1 | - | researchgate.net |

| Streptococcus dysgalactiae | 217 | - | 1 | - | researchgate.net |

| Mycoplasma bovis | 171 | 0.5 - 4 | - | - | researchgate.net |

| Histophilus somni | 73 | 0.008 - 0.06 | - | - | researchgate.net |

| Gram-negative bacterial isolates | - | 0.016 - 0.4 | - | - | caymanchem.com |

| Gram-positive bacterial isolates | - | 0.19 - 1.7 | - | - | caymanchem.com |

In Vitro Killing Kinetics and Time-Kill Studies

Time-kill studies provide insights into the bactericidal or bacteriostatic nature of an antimicrobial over time. For marbofloxacin, these studies have demonstrated its concentration-dependent killing activity. wikipedia.org The bactericidal effect, where susceptible bacteria are killed, typically occurs within 20-30 minutes of exposure. wikipedia.org

In time-kill experiments against Mannheimia haemolytica and Pasteurella multocida, marbofloxacin was equally potent against a standard inoculum of 10^5 CFU/mL. plos.org However, at a higher inoculum of 10^8 CFU/mL, a decreased activity was observed against P. multocida, indicating an inoculum effect. plos.org

Studies on Escherichia coli have shown that the killing rate increases with the antibiotic concentration. nih.gov These studies revealed a rapid initial decrease in viable counts, followed by a slower decline between 8 and 24 hours of exposure. nih.gov A pharmacodynamic model accurately described the time-kill kinetics of marbofloxacin against E. coli, helping to explain the phenomenon of bacterial regrowth. nih.gov

Time-kill assays performed on various bacterial isolates from camels, including Staphylococcus aureus, Streptococcus sp, Corynebacterium sp, and Acinetobacter sp, also showed an initial rapid and extensive killing, followed by a slower decrease in viable counts over 24 hours. camelsandcamelids.com

Efficacy in Experimental Infection Models

The efficacy of marbofloxacin has been evaluated in several experimental infection models, providing valuable data on its in vivo performance.

Murine and Rat Lung Infection Models : In a murine lung infection model with Pasteurella multocida, marbofloxacin demonstrated concentration-dependent killing, with the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC) being the best predictor of efficacy. nih.govresearchgate.netnih.gov A study in a rat lung infection model with Klebsiella pneumoniae showed that the initial bacterial load significantly influenced the prevention of resistance. nih.gov For a low inoculum, an AUC/MIC ratio of 189 h prevented resistance, while for a high inoculum, resistance emerged even at AUC/MIC ratios up to 756 h. nih.gov Another study in a murine lung model showed better clinical and bacteriological outcomes for mice infected with Mannheimia haemolytica compared to those infected with P. multocida at the same marbofloxacin dose. plos.org

Tissue Cage Models : Tissue cage models have been used to study marbofloxacin's efficacy in a localized, in vivo environment. In a calf tissue cage model with Pasteurella multocida, the AUC24h/MIC ratio was the best pharmacokinetic-pharmacodynamic (PK/PD) index to describe its effectiveness. nih.govscienceopen.comnih.govfrontiersin.org Similarly, in a piglet tissue cage model with P. multocida, the AUC24TCF/MIC was the best correlated PK/PD index. d-nb.infonih.gov However, in a tissue cage model in ponies infected with Staphylococcus aureus, marbofloxacin failed to eliminate the infection, suggesting that factors like biofilm formation can limit its efficacy in certain situations. nih.gov

Rabbit Endophthalmitis Model : While specific studies on a rabbit endophthalmitis model were not found in the provided search results, the broad-spectrum activity and distribution of marbofloxacin suggest its potential for investigation in such models for ocular infections.

Pharmacokinetic and Pharmacodynamic Pk/pd Modeling and Relationships

Absorption Characteristics in Animal Models

Marbofloxacin (B1676072) demonstrates variable absorption characteristics across different animal species and administration routes. Generally, it is well-absorbed after both oral and parenteral administration. europa.eu

In several species, the oral bioavailability of marbofloxacin approaches 100%. europa.eutandfonline.com For instance, in small animals like dogs and cats, oral bioavailability is nearly complete. msdvetmanual.comnih.gov Specifically, studies in cats have shown an oral bioavailability of approximately 99%. nih.gov In dogs, the oral bioavailability has been reported to be as high as 107.5%. ecronicon.net Similarly, in pre-ruminant calves, bioavailability after both intramuscular and subcutaneous administration is close to 100%. europa.eu Lactating cows also exhibit rapid absorption and bioavailability approaching 100% following intramuscular and subcutaneous injections. europa.eu

However, oral absorption can be slower or less complete in other species. In horses, the oral bioavailability is approximately 62%, whereas subcutaneous administration results in a bioavailability of 98%. nih.gov Broiler chickens have an oral bioavailability of 56.82%. avma.org In koalas, oral absorption of marbofloxacin was found to be poor, with plasma concentrations too low to be quantified after oral dosing. nih.gov

The route of administration can influence the rate of absorption. In pre-ruminant calves, both absorption and elimination were slower after oral administration compared to subcutaneous injection. europa.eu A study in dogs pre-treated with sucralfate (B611045) showed delayed absorption and a significant decrease in maximum plasma concentration (Cmax) and area under the curve (AUC) after oral administration of marbofloxacin. ecronicon.net The presence of food may also delay absorption in monogastric animals. msdvetmanual.com

Following intramuscular administration in pigs, marbofloxacin is absorbed quickly. nih.gov In ostriches, intramuscular administration also leads to rapid and complete absorption. nih.gov

Table 1: Bioavailability of Marbofloxacin in Various Animal Species

| Animal Species | Administration Route | Bioavailability (%) |

|---|---|---|

| Dogs | Oral | ~100% msdvetmanual.com, 107.5% ecronicon.net |

| Cats | Oral | ~100% msdvetmanual.com, 99% nih.gov |

| Pre-ruminant Calves | Intramuscular | ~100% europa.eu |

| Pre-ruminant Calves | Subcutaneous | ~100% europa.eu |

| Lactating Cows | Intramuscular | ~100% europa.eu |

| Lactating Cows | Subcutaneous | ~100% europa.eu |

| Horses | Oral | 62% nih.gov |

| Horses | Subcutaneous | 98% nih.gov |

| Broiler Chickens | Oral | 56.82% avma.org |

| Pigs | Intramuscular | 91.5% nih.gov |

| Ostriches | Intramuscular | 95.03% nih.gov |

| Goats (Lactating) | Subcutaneous | 93.92% mdpi.com |

Distribution Patterns and Tissue Penetration in Animal Models

Marbofloxacin exhibits extensive distribution throughout the body in various animal species, often achieving higher concentrations in tissues than in plasma. europa.eufrontiersin.org This wide distribution is facilitated by its low plasma protein binding, which is less than 10% in pigs and dogs, and around 30% in cattle. europa.eualfamed.ie In cats, the in vitro plasma protein binding was reported to be 7.3%. nih.gov

The volume of distribution at steady-state (Vdss) is an indicator of this extensive penetration. In lactating goats, the Vdss was 0.97 L/kg, suggesting wide distribution into extravascular tissues. mdpi.com In cats, the Vdss was found to be 1.01 L/kg. nih.gov A high volume of distribution (3.22 L/kg) in ostriches also points to good tissue penetration. nih.gov

Intraocular Pharmacokinetics in Experimental Endophthalmitis Models

Marbofloxacin demonstrates significant penetration into ocular fluids, a crucial factor for treating eye infections. springermedizin.de In a study on rabbits with experimentally induced endophthalmitis, the penetration of intravenously administered marbofloxacin into the aqueous and vitreous humor was significantly enhanced by inflammation. nih.govavma.org

In inflamed eyes, the mean area under the aqueous humor concentration-time curve was significantly higher (3.31 µg·h/mL) compared to control eyes (1.64 µg·h/mL). nih.gov This resulted in a drug penetration of 65% in inflamed eyes versus 33% in control eyes. nih.gov Similarly, the mean area under the vitreous humor concentration-time curve was greater in inflamed eyes (2.39 µg·h/mL) than in control eyes (1.75 µg·h/mL), with corresponding penetration values of 47% and 34%, respectively. nih.govavma.org These findings suggest that the breakdown of the blood-ocular barrier during inflammation facilitates the entry of marbofloxacin into the eye. avma.org

Distribution to Specific Tissues (e.g., Lung, Liver, Kidney, Skin, Intestine)

Studies in multiple animal species have confirmed that marbofloxacin concentrations in various tissues are often higher than in plasma. europa.eu

In pigs, following a single intramuscular injection, marbofloxacin was detected in the injection site, liver, muscle, and plasma for up to 96 hours, and in the kidney, lung, and heart for up to 72 hours. nih.gov The highest concentrations were found at the injection site, followed by the liver, kidney, muscle, lung, and heart. nih.gov The ratios of the area under the concentration-time curve (AUC) in tissues compared to plasma were all greater than one, indicating excellent tissue distribution. nih.gov

In dogs, tissue concentrations in the lung, liver, and kidney are higher than plasma concentrations. europa.eu The drug can achieve concentrations in the skin that are 1.6 times higher than in plasma. frontiersin.org

In broiler chickens, high concentrations of marbofloxacin and its metabolite, N-desmethyl-marbofloxacin, were found in the kidneys, liver, muscles, and skin plus fat 24 hours after the final oral dose. avma.org

In lactating goats, marbofloxacin penetration from blood into milk was extensive, with AUCmilk/AUCplasma ratios ranging from 1.04 to 1.23. mdpi.com

Table 2: Tissue-to-Plasma Concentration Ratios of Marbofloxacin in Pigs

| Tissue | Cmax (µg/g or µg/mL) | AUC0–∞ (h·µg/g or h·µg/mL) |

|---|---|---|

| Plasma | 1.62 | 31.17 |

| Heart | 1.71 | 32.97 |

| Lung | 1.74 | 34.78 |

| Muscle | 1.86 | 33.92 |

| Kidney | 1.93 | 42.02 |

| Liver | 2.45 | 37.58 |

Data from a study in pigs after a single intramuscular injection. nih.gov

Biotransformation and Metabolite Characterization (Limited Scope on Primary Metabolites)

The extent of marbofloxacin biotransformation is generally limited, with the parent drug being the main component found in tissues and excreta across most species. europa.eu In mammals, a small portion of the administered dose undergoes metabolism. For example, in dogs, only 10% to 15% of marbofloxacin is metabolized by the liver. nih.gov The primary metabolites identified are N-desmethyl-marbofloxacin and N-oxide-marbofloxacin. avma.orgresearchgate.net In contrast, only about 10% of marbofloxacin is metabolized in general. msdvetmanual.com

In dogs, the major hepatic metabolite is N-oxide-marbofloxacin, although the N-desmethyl compound has also been detected. researchgate.net Conversely, in poultry, N-desmethyl-marbofloxacin is the only metabolite that has been identified. avma.orgresearchgate.net In cats, approximately 85% of the material excreted in the urine is the unchanged parent drug. avma.org

Excretion Pathways and Clearance in Animal Models

Marbofloxacin is primarily eliminated from the body via renal and fecal excretion, with the unchanged drug being the major component. europa.euhomelabvet.com The proportion of each route can vary between species.

In dogs, approximately 40% of an oral dose is excreted unchanged in the urine, with the remainder eliminated as unchanged drug in the feces via bile. nih.govavma.org In cats, renal excretion is the major route, with about 70% of an oral dose excreted in the urine as marbofloxacin and its metabolites. nih.govavma.org

The total body clearance (ClB) of marbofloxacin varies among species. In horses, the clearance was reported to be 0.25 L/kg/h. nih.gov In cats, a slower clearance of 0.09 L/h/kg was observed. nih.govresearchgate.net Studies in pigs have reported clearance values of 0.104 L/h and 0.21 L/h. frontiersin.orgfrontiersin.org In lactating goats, the clearance value after intravenous dosing was 0.29 L/kg·h. mdpi.com Ostriches exhibit a high clearance value of 2.19 L/kg·h. nih.gov

The elimination half-life (t1/2) also differs across species, reflecting the rate of clearance. It is relatively long in many species, which is a notable pharmacokinetic advantage. asm.org For example, the elimination half-life is approximately 7.98 hours in cats and can be up to 28.91 hours in the muscle tissue of pigs. nih.govnih.govresearchgate.net In lactating goats, the plasma half-life was 7.12 hours after intravenous administration. mdpi.com

Table 3: Elimination Half-Life of Marbofloxacin in Various Animal Tissues/Fluids

| Animal Species | Tissue/Fluid | Elimination Half-Life (hours) |

|---|---|---|

| Cats | Serum | 7.98 nih.govresearchgate.net |

| Pigs | Muscle | 28.91 nih.gov |

| Pigs | Lung | 24.00 nih.gov |

| Pigs | Liver | 21.84 nih.gov |

| Pigs | Plasma | 21.48 nih.gov |

| Pigs | Kidney | 16.75 nih.gov |

| Goats (Lactating) | Plasma (IV) | 7.12 mdpi.com |

| Goats (Lactating) | Milk (IV) | 7.22 mdpi.com |

| Horses | Plasma | 7.56 nih.gov |

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration and Indices

The clinical efficacy of marbofloxacin, like other fluoroquinolones, is predicted by integrating its pharmacokinetic (PK) parameters with its pharmacodynamic (PD) properties, primarily the minimum inhibitory concentration (MIC). asm.org For concentration-dependent bactericidal agents such as marbofloxacin, the key PK/PD indices are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC24h/MIC). frontiersin.orgnih.gov

It is generally accepted that for fluoroquinolones to be effective against Gram-negative bacteria, a Cmax/MIC ratio greater than 10 and an AUC24h/MIC ratio greater than 125 are desirable. frontiersin.orgnih.gov However, these target values can vary depending on the pathogen and the host's immune status. frontiersin.org For Gram-positive bacteria, an fAUC/MIC ratio (where fAUC is the free, unbound fraction of the drug) between 30 and 50 is often considered a target. nih.gov

Several studies have determined the specific PK/PD breakpoints for marbofloxacin against various pathogens in different animal models. For example, in a study on Mannheimia haemolytica in calves, an AUC24h/MIC of 46 hours was associated with bactericidal action. frontiersin.org For Haemophilus parasuis in pigs, the bactericidal action required an AUC24h/MIC of 88 hours. frontiersin.orgd-nb.info In a murine lung infection model with Pasteurella multocida, the fAUC/MIC was the best predictor of efficacy, with a target of 278.08 h for a bactericidal effect. nih.gov

In pigs with Escherichia coli infections, the values of AUC24h/MIC needed for bacteriostatic, bactericidal, and bacterial elimination activity in ileum content were determined to be 16.26, 23.54, and 27.18 hours, respectively. frontiersin.org In turkeys, to mitigate the risk of resistance development, an AUC/MIC ratio of >125 was recommended. asm.orgnih.gov

Monte Carlo simulations are often used to determine the probability of target attainment (PTA) for different dosing regimens against a population of bacteria with a range of MICs. nih.gov This approach helps in establishing rational dosage regimens that are likely to be clinically successful. nih.gov

Area Under the Concentration-Time Curve to MIC Ratio (AUC/MIC)

The ratio of the area under the plasma concentration-time curve over 24 hours (AUC24) to the minimum inhibitory concentration (MIC) is a key predictor of efficacy for marbofloxacin. mdpi.comfrontiersin.org This index reflects the total drug exposure of the pathogen over a 24-hour period.

For fluoroquinolones, an AUC/MIC ratio of greater than 100-125 hours is generally associated with high clinical efficacy against Gram-negative bacteria. mdpi.comsrce.hr For Gram-positive pathogens, a lower ratio of 30-50 may be sufficient. mdpi.com Studies have demonstrated that achieving these target ratios correlates with successful clinical outcomes and bacterial eradication. For instance, in pigs with Escherichia coli infections, AUC0-24h/MIC values for bacteriostatic, bactericidal, and elimination effects in ileum content were calculated to be 16.26, 23.54, and 27.18 hours, respectively. researchgate.netfrontiersin.org In a study on Eurasian buzzards, a single oral dose of marbofloxacin yielded an AUC/MIC of 181.75, which is higher than the established ranges for optimal dosage against pathogens with an equivalent MIC. bioone.org

Research in various animal species has established target AUC/MIC ratios for different pathogens. In cattle with respiratory disease caused by Pasteurellaceae, an AUC0-24h/MIC ratio greater than 125 hours was associated with cumulative fraction of response (CFR) rates of 85% to 100%. nih.gov Similarly, for Haemophilus parasuis in pigs, an AUC24h/MIC of 88 and 110 was required for a 3-log10-unit and 4-log10-unit decrease in bacteria, respectively. d-nb.info In a study on rainbow trout, a 10 mg/kg dose of marbofloxacin achieved the target AUC0–24/MIC of over 125 for Yersinia ruckeri. selcuk.edu.tr

The following table summarizes some reported AUC/MIC ratios for marbofloxacin against various pathogens:

| Pathogen | Animal Species | Target AUC24h/MIC (h) | Outcome |

| Escherichia coli | Pigs | 16.26 | Bacteriostatic |

| Escherichia coli | Pigs | 23.54 | Bactericidal |

| Escherichia coli | Pigs | 27.18 | Elimination |

| Pasteurella multocida | Calves | 50.65 | 90% of maximum response |

| Haemophilus parasuis | Pigs | 88 | 3-log10-unit decrease |

| Haemophilus parasuis | Pigs | 110 | 4-log10-unit decrease |

| Pasteurellaceae | Cattle | >125 | 85-100% CFR |

| Gram-negative bacteria | General | >100-125 | High clinical efficacy |

| Gram-positive bacteria | General | 30-50 | High clinical efficacy |

It is important to note that the free, unbound fraction of the drug (fAUC) is the microbiologically active component, and thus the fAUC/MIC ratio is the most accurate predictor. mdpi.com

Peak Plasma Concentration to MIC Ratio (Cmax/MIC)

Another significant PK/PD index for concentration-dependent antibiotics like marbofloxacin is the ratio of the peak plasma concentration (Cmax) to the MIC. nih.gov This ratio reflects the maximum drug concentration the pathogen is exposed to. A Cmax/MIC ratio of 10 or greater is often cited as a target for clinical efficacy and to minimize the risk of resistance development. srce.hrnih.govecronicon.net

In a study on Eurasian buzzards, an oral dose of marbofloxacin resulted in a Cmax/MIC ratio of 14.8, which was considered predictive of efficacy. bioone.org Similarly, in broiler chickens, a Cmax/MIC ratio exceeding 10 was achieved, suggesting the dose would be effective. srce.hr For Haemophilus parasuis in pigs, Cmax/MIC ratios of 6.5 and 8 were associated with 3-log10-unit and 4-log10-unit decreases in bacterial counts, respectively. d-nb.info

The table below provides examples of Cmax/MIC ratios for marbofloxacin:

| Pathogen | Animal Species | Target Cmax/MIC | Outcome |

| General | Various | ≥10 | Successful clinical outcome, reduced resistance risk |

| Haemophilus parasuis | Pigs | 6.5 | 3-log10-unit decrease |

| Haemophilus parasuis | Pigs | 8 | 4-log10-unit decrease |

| Bacteria with MIC <0.125 µg/mL | Broiler Chickens | >10 | Effective treatment |

| Bacteria with MIC <0.25 µg/mL | Eurasian Buzzards | 14.8 | Optimal dosage |

Time Above Mutant Prevention Concentration (T>MPC)

The Mutant Prevention Concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of the least susceptible, first-step mutant subpopulation of bacteria. asm.orgasm.org The time that drug concentrations remain above the MPC (T>MPC) is a critical parameter for preventing the selection of resistant mutants. asm.orgnih.gov The period when drug concentrations are between the MIC and the MPC is known as the mutant selection window (MSW), a time frame that favors the growth of resistant subpopulations. asm.org

Studies suggest that to prevent the emergence of resistance, fluoroquinolone concentrations should exceed the MPC for a significant portion of the dosing interval. asm.org One study proposed that a T>MPC/TMSW ratio of 0.54 was associated with the prevention of resistance in Klebsiella pneumoniae. nih.gov In another study, an AUC24h/MPC ratio of 32 for marbofloxacin was considered protective against the selection of resistant E. coli mutants. nih.gov

The following table highlights key findings related to T>MPC and MPC:

| Parameter | Pathogen | Finding |

| T>MPC/TMSW | Klebsiella pneumoniae | A ratio of 0.54 was predictive of resistance prevention. nih.gov |

| AUC24h/MPC | Escherichia coli | A ratio of 32 was considered protective against mutant selection. nih.gov |

| AUC/MPC | Escherichia coli | Ratios of 44 to 54 h were associated with preventing mutant selection regardless of inoculum size. asm.org |

| MPC values | Pasteurella multocida & Mannheimia haemolytica | MPC values were 2- to 4-fold higher than MIC values. nih.gov |

Prediction of Efficacy and Prevention of Resistance Emergence through PK/PD Modeling

PK/PD modeling, often incorporating Monte Carlo simulations, is a powerful tool for predicting the efficacy of marbofloxacin and designing dosage regimens that minimize the risk of resistance. researchgate.netnih.govd-nb.infowiley.com By integrating pharmacokinetic data with the MIC distributions of target pathogens, these models can estimate the probability of target attainment (PTA) and the cumulative fraction of response (CFR) for a given dosing regimen. nih.govwiley.com

For example, Monte Carlo simulations for marbofloxacin in pigs infected with Actinobacillus pleuropneumoniae and Haemophilus parasuis showed high CFRs for various dosing regimens, predicting clinical success. wiley.comwiley.com These models also indicated that certain doses could prevent the emergence of resistance for pathogens with MPC values up to 1 μg/mL. wiley.com In cattle, simulations demonstrated that a single high dose of marbofloxacin could be as effective as a multi-day regimen while also reducing the risk of resistance. nih.gov PK/PD modeling in pigs with E. coli infections helped to establish optimal oral doses for bacteriostatic, bactericidal, and eradication effects based on data from ileum content. researchgate.netnih.gov

These predictive models are invaluable for establishing rational, evidence-based dosing strategies that maximize therapeutic success and preserve the long-term utility of marbofloxacin by mitigating the development of antimicrobial resistance. nih.gov

Allometric Scaling for Pharmacokinetic Prediction across Species

Allometric scaling is a mathematical method used to predict pharmacokinetic parameters of a drug in one species based on data from other species, by relating these parameters to body weight. nih.govbibliotekanauki.pl This approach is based on the principle that many physiological and metabolic processes scale with body size in a predictable manner. The general allometric equation is Y = aW^b, where Y is the pharmacokinetic parameter, W is the body weight, 'a' is the allometric coefficient, and 'b' is the exponent. nih.govbibliotekanauki.plresearchgate.net

For marbofloxacin, allometric scaling has been investigated to predict its pharmacokinetic behavior across various animal species. nih.govbibliotekanauki.pl Studies have shown a significant correlation between body clearance (ClB) of marbofloxacin and body weight across multiple species, suggesting that allometric scaling can be a valid tool for predicting this parameter. nih.govbibliotekanauki.plresearchgate.net However, the relationships for other parameters like elimination half-life (t1/2) and volume of distribution (Vd) have been less consistent. nih.govbibliotekanauki.pl

One retrospective analysis studying eight different animal species found a strong relationship (P < 0.0001) between body clearance and body weight, but not for half-life and volume of distribution. nih.govbibliotekanauki.plresearchgate.net Another study comparing seven fluoroquinolones reported the highest accuracy of prediction with allometric scaling for marbofloxacin. cabidigitallibrary.org

The table below presents the allometric equations for marbofloxacin from a study involving eight animal species:

| Pharmacokinetic Parameter | Allometric Equation | Correlation (r²) |

| Clearance (ClB) | ClB = 0.20 W^0.84 | 0.98 |

| Volume of Distribution (Vdss) | Vdss = 1.05 W^0.98 | 0.77 |

| Elimination Half-life (t1/2β) | t1/2β = 5.25 W^0.15 | 0.14 |

Source: Adapted from a retrospective analysis of marbofloxacin pharmacokinetics.

While allometric scaling shows promise for predicting marbofloxacin's clearance, the variability in other parameters suggests that it should be used with caution. nih.govresearchgate.net Factors such as species-specific differences in drug metabolism and excretion can influence the accuracy of these predictions. cabidigitallibrary.org Therefore, while a useful tool, further studies are often recommended to confirm pharmacokinetic parameters in uninvestigated species. nih.gov

Mechanisms and Epidemiology of Antimicrobial Resistance

Intrinsic and Acquired Resistance Mechanisms

Bacterial resistance to antimicrobial agents is categorized as either intrinsic or acquired. asm.org Intrinsic resistance is an innate characteristic of a bacterial species, often due to structural or functional features. asm.org For instance, the outer membrane of some Gram-negative bacteria can limit the influx of marbofloxacin (B1676072), contributing to a baseline level of insensitivity. oup.comnih.gov

Acquired resistance, on the other hand, develops in a previously susceptible bacterial strain through genetic mutations or the acquisition of foreign resistance genes. asm.org In the context of marbofloxacin, acquired resistance is a significant clinical concern and is most commonly the result of spontaneous mutations in the bacterial chromosome. oup.comasm.org These mutations often occur in the genes that encode the drug's primary targets or in regulatory genes that control the expression of efflux pumps. nih.gov The extensive use of marbofloxacin can create selective pressure, favoring the survival and proliferation of these resistant mutants. msdvetmanual.com

Quinolone Resistance-Determining Regions (QRDRs) Mutations

The primary targets of marbofloxacin and other fluoroquinolones are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. msdvetmanual.commdpi.com Mutations within specific regions of the genes encoding these enzymes, known as the Quinolone Resistance-Determining Regions (QRDRs), are the most common mechanism of high-level fluoroquinolone resistance. mdpi.comjidc.orgnih.gov

gyrA and parC Gene Mutations

DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits, while topoisomerase IV consists of two ParC and two ParE subunits. msdvetmanual.com The QRDRs are located on the gyrA and parC genes. mdpi.comnih.gov In Gram-negative bacteria like Escherichia coli, DNA gyrase is typically the primary target, and initial resistance mutations are most frequently found in the gyrA gene. msdvetmanual.com In many Gram-positive bacteria, topoisomerase IV, encoded by parC and parE, is the primary target. msdvetmanual.com

Studies have identified several key mutations within the QRDRs of gyrA and parC that confer resistance to marbofloxacin. For example, in E. coli, mutations at codon 83 (e.g., Serine to Leucine) and codon 87 (e.g., Aspartate to Asparagine or Glycine) of the gyrA gene are commonly reported. nih.govnih.govresearchgate.net Similarly, mutations in the parC gene, such as at codon 80 (e.g., Serine to Isoleucine), have been identified. nih.govasm.org The presence of a single mutation typically leads to a low level of resistance, while the accumulation of multiple mutations, often in both gyrA and parC, is associated with high-level resistance. avma.org

For instance, research on Pseudomonas aeruginosa isolated from dogs identified mutations at Thr83 in gyrA and Pro116 in parC as frequent occurrences in fluoroquinolone-resistant strains. nih.govnih.gov In Mycoplasma hyopneumoniae, mutations in the parC gene at positions Ser80 and Asp84 have been linked to increased marbofloxacin resistance. asm.org

| Gene | Common Mutation Sites | Amino Acid Substitution Example | Associated Bacteria |

| gyrA | Codon 83 | Serine → Leucine | Escherichia coli nih.govnih.gov |

| Codon 87 | Aspartate → Asparagine/Glycine | Escherichia coli nih.govresearchgate.net | |

| Threonine 83 | Threonine → Isoleucine | Pseudomonas aeruginosa researchgate.net | |

| parC | Codon 80 | Serine → Isoleucine | Escherichia coli, Mycoplasma hyopneumoniae nih.govasm.org |

| Codon 84 | Aspartate → Asn | Mycoplasma hyopneumoniae asm.org | |

| Proline 116 | Proline → Alanine | Pseudomonas aeruginosa nih.gov |

Impact on DNA Gyrase and Topoisomerase IV Binding

Fluoroquinolones exert their bactericidal effect by binding to the complex formed between DNA gyrase or topoisomerase IV and the bacterial DNA. This binding stabilizes the complex in a state where the DNA is cleaved, leading to the inhibition of DNA replication and ultimately cell death. mdpi.comnih.gov

Mutations within the QRDRs alter the amino acid sequence of the GyrA and ParC subunits, which in turn reduces the binding affinity of marbofloxacin to the enzyme-DNA complex. nih.govnih.gov This weakened interaction prevents the drug from effectively trapping the enzyme on the DNA, allowing DNA replication to proceed, albeit sometimes with reduced efficiency. Docking analysis has suggested that mutations in DNA gyrase can prevent marbofloxacin from forming a strong, stable complex with the enzyme. nih.gov The consequence of these mutations is a decrease in the susceptibility of the bacterium to the drug, requiring higher concentrations of marbofloxacin to achieve a therapeutic effect. nih.gov

Efflux Pump Overexpression and Associated Resistance

A second major mechanism of resistance to marbofloxacin involves the active removal of the drug from the bacterial cell by efflux pumps. oup.comavma.org These are transport proteins located in the bacterial cell membrane that can recognize and expel a wide range of structurally diverse compounds, including many antibiotics. bmbreports.org

Role of AcrAB-TolC Efflux System

In many Gram-negative bacteria, the AcrAB-TolC efflux pump system is a primary contributor to multidrug resistance. bmbreports.orgnih.gov This is a tripartite system, with AcrB being the inner membrane transporter, TolC the outer membrane channel, and AcrA the periplasmic membrane fusion protein that links the other two components. bmbreports.org

Overexpression of the AcrAB-TolC system leads to an increased capacity to pump marbofloxacin out of the cell, thereby reducing its intracellular concentration and preventing it from reaching its targets, DNA gyrase and topoisomerase IV. nih.govjst.go.jp Studies have shown a correlation between the overexpression of AcrAB-TolC and increased resistance to marbofloxacin and other fluoroquinolones in E. coli and Salmonella enterica Serovar Typhimurium. nih.govnih.govkisti.re.kr This overexpression can be caused by mutations in regulatory genes, such as marA, that control the expression of the efflux pump components. jst.go.jp It is often observed that target site mutations and efflux pump overexpression act synergistically to produce high levels of fluoroquinolone resistance. nih.govavma.org

| Efflux Pump System | Component Proteins | Function in Resistance |

| AcrAB-TolC | AcrA (Periplasmic), AcrB (Inner Membrane), TolC (Outer Membrane) | Actively expels marbofloxacin from the bacterial cell, reducing intracellular drug concentration. nih.govjst.go.jp |

Efflux Pump Inhibitors in Research

The critical role of efflux pumps in conferring antibiotic resistance has made them an attractive target for the development of new therapeutic strategies. Efflux pump inhibitors (EPIs) are compounds that can block the activity of these pumps, thereby restoring the efficacy of antibiotics that are substrates for them. nih.gov

In a research setting, EPIs are valuable tools for investigating the contribution of efflux pumps to resistance. For example, the compound phenylalanine-arginine β-naphthylamide (PAβN) is a well-known EPI that has been used in studies to demonstrate the role of the AcrAB-TolC system in marbofloxacin resistance. avma.orgnih.gov When bacteria are exposed to marbofloxacin in the presence of an EPI like PAβN, a significant decrease in the minimum inhibitory concentration (MIC) of the antibiotic is often observed, confirming the involvement of efflux in the resistance phenotype. avma.orgnih.gov The development of clinically useful EPIs is an active area of research, with the goal of creating adjuvant therapies that can be co-administered with antibiotics like marbofloxacin to overcome resistance. nih.govanr.fr

Plasmid-Mediated Quinolone Resistance (PMQR) Genes (e.g., qnr genes, aac(6')-Ib-cr, qepA, oqxA, oqxB)

Prior to the late 1990s, resistance to fluoroquinolones was thought to arise solely from chromosomal mutations. nih.gov However, the discovery of plasmid-mediated quinolone resistance (PMQR) genes has changed this understanding. nih.gov These genes are located on mobile genetic elements (plasmids), which can be transferred between bacteria, facilitating the rapid spread of resistance. hpra.iewikipedia.org Three main types of PMQR mechanisms have been identified: target protection proteins (Qnr), enzymatic inactivation of fluoroquinolones (AAC(6')-Ib-cr), and efflux pumps (QepA, OqxAB). nih.govplos.org

Studies have identified several PMQR genes in bacteria resistant to marbofloxacin and other fluoroquinolones. In a study of Escherichia coli isolates from goats treated with marbofloxacin, a high prevalence of PMQR genes, particularly qnrS, was observed. nih.gov Research on E. coli from various sources in China, including animals, also detected qnrA, qnrB, qnrS, aac(6')-Ib-cr, qepA, and oqxAB genes. nih.gov The oqxAB gene, originally found in E. coli from swine manure, confers resistance to olaquindox (B1677201) and was later identified as a PMQR determinant. nih.gov

Wastewater from swine feedlots has been identified as a potential source of PMQR genes, which could then spread to agricultural lands. nih.govresearchgate.net A study analyzing such wastewater found that qnrD, oqxB, qepA, qnrS, and oqxA genes were widespread. nih.gov The presence of marbofloxacin and other fluoroquinolones in this wastewater was significantly correlated with the abundance of PMQR genes. nih.govdiva-portal.org The co-occurrence of PMQR genes with genes conferring resistance to other antibiotic classes, such as extended-spectrum β-lactamase (ESBL) genes, on the same plasmid is a significant concern, as it can lead to the selection and dissemination of multidrug resistance. nih.govplos.org

The following table summarizes the detection of various PMQR genes in different studies.

| PMQR Gene Family | Specific Genes Detected | Bacterial Species | Source/Environment | Reference(s) |

| qnr | qnrA, qnrB, qnrD, qnrS | Escherichia coli, Salmonella typhimurium | Goats, Swine, Humans, Wastewater, Soil | nih.govnih.govnih.govfrontiersin.org |

| aac(6')-Ib-cr | aac(6')-Ib-cr | Escherichia coli, Salmonella typhimurium | Goats, Humans, Animals | nih.govnih.govnih.govfrontiersin.org |

| Efflux Pumps | qepA, oqxA, oqxB | Escherichia coli | Goats, Swine, Humans, Wastewater, Soil | nih.govnih.govnih.gov |

In Vitro Selection of Resistant Subpopulations and Mutant Prevention Concentration (MPC) Studies

The selection of resistant bacterial subpopulations is a key step in the development of clinically significant resistance. The Mutant Selection Window (MSW) hypothesis describes a range of antibiotic concentrations—above the Minimum Inhibitory Concentration (MIC) but below the Mutant Prevention Concentration (MPC)—where the selection of resistant mutants is most likely to occur. nih.govfrontiersin.org The MPC is the lowest concentration of an antimicrobial that prevents the growth of a large bacterial population (typically 10^9 to 10^10 CFU), including the least susceptible single-step mutants. nih.govasm.org

Several studies have investigated the MPC of marbofloxacin against various pathogens. For Escherichia coli, the MPC of marbofloxacin was found to be 0.256 μg/ml, while the MIC was 0.008 μg/ml. asm.org In vitro pharmacodynamic models have shown that maintaining marbofloxacin concentrations within the MSW leads to the selection of resistant E. coli mutants. nih.gov The likelihood of selecting resistant mutants increases with the initial size of the bacterial population. nih.gov For instance, with a large inoculum of E. coli (10^9 CFU/ml), resistant mutants emerged systematically when marbofloxacin concentrations were kept within the MSW. nih.gov

For Staphylococcus pseudintermedius, a common cause of canine pyoderma, the selection of resistant subpopulations occurred when marbofloxacin concentrations were within the MSW for more than 40% of the dosing interval. cabidigitallibrary.org Studies on Pasteurellaceae strains isolated from cattle with respiratory disease found that the marbofloxacin MPC values were 2- to 4-fold higher than the MIC values. nih.gov For Actinobacillus pleuropneumoniae and Pasteurella multocida from swine, pradofloxacin (B1243445) showed the lowest MPC values, followed by enrofloxacin (B1671348) and then marbofloxacin. mdpi.com

The ratio of the area under the concentration-time curve (AUC) to the MPC (AUC/MPC) is a pharmacokinetic/pharmacodynamic (PK/PD) index used to predict the prevention of resistance. For E. coli, an AUC24h/MPC ratio of 32 for marbofloxacin was suggested as protective against the selection of resistant mutants. nih.govmicrobiologyresearch.org

The table below presents MPC data for marbofloxacin against various bacterial species from different studies.

| Bacterial Species | MIC (μg/ml) | MPC (μg/ml) | MPC/MIC Ratio | Reference(s) |

| Escherichia coli ATCC 25922 | 0.008 | 0.256 | 32 | asm.org |

| Staphylococcus pseudintermedius | 0.0625 | Not specified | Not specified | cabidigitallibrary.org |

| Mannheimia haemolytica | ≤ 0.03 - 1 | MPC was 2-4 fold the MIC | 2-4 | nih.gov |

| Pasteurella multocida | ≤ 0.03 - 1 | MPC was 2-4 fold the MIC | 2-4 | nih.gov |

| Actinobacillus pleuropneumoniae | ≤0.03 | ≤0.25 | Not specified | mdpi.com |

| Pasteurella multocida (swine isolates) | Not specified | ≤0.5 | Not specified | mdpi.com |

| Staphylococcus aureus | Not specified | Not specified | 9 | mdpi.com |

Cross-Resistance Patterns within Fluoroquinolones and with Other Antimicrobials

Cross-resistance, where resistance to one antibiotic confers resistance to another, is a common phenomenon. Within the fluoroquinolone class, cross-resistance is generally expected. who.intmsdvetmanual.com Bacteria that develop resistance to marbofloxacin are often resistant to other fluoroquinolones as well. hpra.ie This is because the mechanisms of resistance, such as mutations in the target enzymes DNA gyrase and topoisomerase IV, are common to the entire class. noahcompendium.co.uk

Studies have shown that continuous exposure of E. coli to marbofloxacin in vitro can lead to decreased susceptibility that is transferable to other fluoroquinolones. nih.govmicrobiologyresearch.org However, some research suggests that the patterns of cross-resistance may not be absolute. A study on E. coli F4+ isolates from swine in Italy found that resistance to marbofloxacin was lower than that observed for enrofloxacin and danofloxacin, suggesting a pattern of dichotomous fluoroquinolone resistance. unipr.it

Importantly, cross-resistance is not limited to the fluoroquinolone class. The development of resistance to marbofloxacin can also be linked to resistance to structurally unrelated antimicrobial agents. nih.govmicrobiologyresearch.org This can occur when resistance is mediated by multidrug efflux pumps, which can expel a wide range of compounds from the bacterial cell. noahcompendium.co.uk Furthermore, certain mutations that confer resistance to fluoroquinolones may also lead to resistance to other antibiotic classes such as cephalosporins, tetracyclines, macrolides, and chloramphenicol. noahcompendium.co.uk Conversely, the pre-existence of resistance to other antibiotics, induced by their prior use, can contribute to a resistant population of bacteria to marbofloxacin even before its introduction. nih.govnih.gov For example, a single treatment with marbofloxacin in pigs led to multidrug resistance in Salmonella Typhimurium isolates. mdpi.com

Generally, cross-resistance between fluoroquinolones and β-lactam antibiotics, aminoglycosides, tetracyclines, macrolides, sulfonamides, and nitrofurans does not typically occur through target modification mechanisms. noahcompendium.co.uk

Transferability of Resistance Mechanisms

The transferability of resistance mechanisms, particularly through plasmids, is a major driver of the spread of antimicrobial resistance. Plasmid-mediated resistance to fluoroquinolones can be transferred horizontally between bacteria, even across different species and genera. hpra.iewikipedia.org

The PMQR genes, such as qnr, aac(6')-Ib-cr, and those encoding efflux pumps like qepA and oqxAB, are located on plasmids and can be transferred via conjugation. nih.govhpra.ienih.gov This allows for the rapid dissemination of resistance determinants through a bacterial population. The presence of these genes on plasmids that also carry resistance determinants for other antibiotic classes, such as ESBLs, further complicates the issue, as the use of one class of antibiotic can co-select for resistance to others. nih.gov

While resistance to fluoroquinolones primarily occurs through chromosomal mutations, the transfer of PMQR genes can facilitate the development of higher-level resistance. plos.org These plasmid-borne genes often confer a low level of resistance, which may allow bacteria to survive in the presence of the antibiotic long enough to acquire the chromosomal mutations necessary for high-level resistance. mdpi.com

Studies have confirmed the transferability of marbofloxacin resistance. In E. coli isolated from goats treated with marbofloxacin, the high prevalence of PMQR genes highlighted the role of transferable resistance mechanisms. nih.gov The horizontal transfer of PMQR genes among bacterial isolates of different origins has been documented, underscoring the environmental dimension of resistance spread. nih.gov Swine feedlot wastewater, for example, can act as a reservoir for PMQR genes, facilitating their potential transfer to the broader environment. nih.govresearchgate.net The rate of transfer of genetic resistance to marbofloxacin is considered to be very low, but its occurrence is a significant factor in the epidemiology of resistance. noahcompendium.co.uk

Interactions with Other Chemical Compounds

Pharmacokinetic Interactions

Pharmacokinetic interactions involve the influence of co-administered substances on the absorption, distribution, metabolism, and excretion (ADME) of marbofloxacin (B1676072).

Impact on Marbofloxacin Absorption (e.g., Chelation by Metal Ions, Sucralfate)

The absorption of marbofloxacin from the gastrointestinal tract can be significantly hindered by the presence of multivalent cations. vin.comdechra-us.comdrugs.com This is due to a chemical reaction known as chelation, where the metal ions bind to the marbofloxacin molecule, forming a complex that is poorly absorbed into the bloodstream. researchgate.netnih.gov

Substances containing divalent and trivalent cations such as iron, aluminum, calcium, magnesium, and zinc can interfere with the absorption of quinolones like marbofloxacin. dechra-us.comdrugs.com This interaction reduces the bioavailability of the antibiotic, potentially leading to decreased efficacy. dechra-us.com Therefore, concurrent oral administration of marbofloxacin with products like antacids, mineral supplements, and certain foods rich in these cations should be avoided. vin.comdechra-us.comdrugs.com It is recommended to separate the administration of marbofloxacin and these products by at least two hours. vin.comvin.com

A similar interaction occurs with sucralfate (B611045), a medication used to treat stomach ulcers. vin.comvin.com Sucralfate can bind to marbofloxacin, preventing its absorption. vin.comvin.com A study in dogs demonstrated that pre-treatment with sucralfate two hours before oral administration of marbofloxacin significantly delayed absorption and reduced the maximum plasma concentration (Cmax) by 53.5% and the area under the curve (AUC) by 42.6%. ecronicon.net

Table 1: Effect of Sucralfate on Marbofloxacin Pharmacokinetics in Dogs

| Pharmacokinetic Parameter | Marbofloxacin Alone (Mean ± SD) | Marbofloxacin with Sucralfate Pre-treatment (Mean ± SD) | Percentage Decrease (%) |

|---|---|---|---|

| Cmax (µg/mL) | 1.1 ± 0.5 | Not explicitly stated, but decreased by 53.5 ± 18.6% | 53.5 |

| AUC (µg-h/mL) | 13.5 ± 3.4 (IV), Oral AUC not specified | Not explicitly stated, but decreased by 42.6 ± 10.7% | 42.6 |

Data sourced from a study on the pharmacokinetic interaction of marbofloxacin and sucralfate in dogs. ecronicon.net

Influence on Metabolic Enzyme Activity (e.g., Cytochrome P450 inhibition)

Marbofloxacin has been shown to interact with the cytochrome P450 (CYP) enzyme system, a group of enzymes primarily responsible for drug metabolism in the liver. nih.govdvm360.comnih.gov Specifically, some fluoroquinolones, including marbofloxacin, can inhibit the activity of certain CYP isozymes. dvm360.comlefil.vetdvm360.com

Research in male broiler chickens demonstrated that marbofloxacin decreased the metabolism of caffeine, a probe drug for CYP1A activity, and also decreased the expression of CYP1A protein. nih.govresearchgate.net This suggests that marbofloxacin can inhibit CYP1A enzymes, which could potentially lead to drug-drug interactions when co-administered with other drugs metabolized by this pathway. nih.govresearchgate.net

In dogs, fluoroquinolones have been shown to inhibit CYP1A activity in vitro. lefil.vet In vivo studies have shown that marbofloxacin can increase the plasma concentrations of theophylline (B1681296), a drug metabolized by CYP1A2, by 28% in dogs. lefil.vetdvm360.com This inhibition of theophylline clearance can lead to an increased risk of toxicity. lefil.vetdvm360.comdntb.gov.ua

Alteration of Elimination Pathways (e.g., Renal Tubular Transporters)

The primary route of elimination for marbofloxacin is through the kidneys, involving both glomerular filtration and active tubular secretion. drugs.commsdvetmanual.com Interactions can occur with drugs that affect these renal elimination pathways. nih.govwikipedia.org

While specific studies on marbofloxacin's interaction with renal tubular transporter inhibitors are limited, the general principles of renal drug transport suggest that co-administration with drugs that compete for the same transporters could alter its elimination. wikipedia.org For instance, enrofloxacin (B1671348), another fluoroquinolone, has been shown to delay the elimination of flunixin (B1672893) meglumine, possibly through competitive inhibition of renal tubular transporters. lefil.vet This suggests a potential for similar interactions with marbofloxacin.

In dogs with experimentally induced moderate renal impairment, the clearance of marbofloxacin was slightly decreased. researchgate.net However, the disposition of its inactive metabolite, N-oxide marbofloxacin, was more significantly altered in dogs with chronic kidney disease. vin.com This indicates that while mild renal impairment may not necessitate a dose adjustment for marbofloxacin itself, the handling of its metabolites can be affected. researchgate.netvin.com Biliary excretion is also a route of elimination for marbofloxacin. msdvetmanual.com

Pharmacodynamic Interactions (e.g., Synergy with Other Antimicrobials in Research)

Pharmacodynamic interactions occur when one drug alters the effect of another at its site of action. Research has explored the potential for synergistic effects when marbofloxacin is combined with other antimicrobial agents.

A study investigating the combination of marbofloxacin and gentamicin (B1671437) against Pseudomonas aeruginosa strains isolated from dogs with otitis externa found synergistic activity in 33 of the 68 isolates tested. akjournals.comnih.govresearchgate.net The combination was more effective at lower concentrations than either drug alone. akjournals.comnih.govcore.ac.uk The mean fractional inhibitory concentration (FIC) index was 0.546, indicating a partial synergistic to additive effect. akjournals.comnih.govcore.ac.uk

Another study showed that methyl gallate, a phenolic compound, exhibited a synergistic effect when combined with marbofloxacin against Salmonella Typhimurium in vitro and ex vivo in rats. nih.govplos.orgsemanticscholar.org This combination increased the antibacterial and anti-invasive activity of marbofloxacin without affecting its pharmacokinetics. nih.govsemanticscholar.org

Table 2: In Vitro Synergy of Marbofloxacin and Gentamicin against P. aeruginosa

| Interaction | Number of Isolates (out of 68) |

|---|---|

| Synergy | 33 |

| Additive | 31 |

| Indifference | 4 |

| Antagonism | 0 |

Data from a study evaluating the synergy between marbofloxacin and gentamicin. akjournals.comcore.ac.uk

Interactions with Anti-Inflammatory Agents in Pharmacokinetic Studies

The co-administration of antimicrobial agents like marbofloxacin with anti-inflammatory drugs is a common practice in veterinary medicine to manage infections accompanied by inflammation. researchgate.netmdpi.com Several studies have investigated the pharmacokinetic interactions between marbofloxacin and non-steroidal anti-inflammatory drugs (NSAIDs).

One study in goats investigated the pharmacokinetic and pharmacodynamic interactions of tolfenamic acid and marbofloxacin. moswrat.com While there were some changes in the pharmacokinetic parameters of tolfenamic acid when administered with marbofloxacin, the differences were not statistically significant. moswrat.com

In buffalo calves, the co-administration of meloxicam (B1676189) with marbofloxacin was found to affect the pharmacokinetic parameters of marbofloxacin. thepharmajournal.com The study concluded that meloxicam decreases the bactericidal potential of marbofloxacin, as indicated by a reduction in the AUC/MIC ratio. thepharmajournal.com Another study in buffalo calves looked at the interaction of marbofloxacin with ketoprofen, flunixin meglumine, and dexamethasone, noting that pharmacological interactions between these drug classes have been described. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Marbofloxacin (hydrochloride) |

| Sucralfate |

| Theophylline |

| Caffeine |

| Gentamicin |

| Methyl gallate |

| Tolfenamic acid |

| Meloxicam |

| Ketoprofen |

| Flunixin meglumine |

| Dexamethasone |

| Enrofloxacin |

| Iron |

| Aluminum |

| Calcium |

| Magnesium |

| Zinc |

| N-oxide-marbofloxacin |

| Probenecid |

Synthetic Methodologies and Structural Activity Relationships Sar

Novel Synthetic Approaches for Marbofloxacin (B1676072) and its Derivatives

The synthesis of Marbofloxacin, a third-generation fluoroquinolone for veterinary use, has evolved through various methodologies aimed at improving yield, reducing costs, and minimizing environmental impact. patsnap.comgoogle.com Historically, common starting materials included 2,3-difluoro-6-nitrophenol (B104600) and 2,3,4,5-tetrafluorobenzoic acid. patsnap.comgoogle.com However, these routes have been criticized for issues such as low yield, the use of expensive reagents, and significant environmental pollution, rendering them less suitable for large-scale industrial production. google.com

More recent and novel synthetic routes have been developed to overcome these limitations. One patented method utilizes 2,4,5-trifluoro-3-methoxy-benzoyl chloride as the starting material. This process involves a sequence of grafting, amination, cyclization, piperazine (B1678402) condensation, hydrolysis, and a final re-cyclization, followed by dissolution in an alkali solution and pH adjustment with acid to yield Marbofloxacin. patsnap.comgoogle.com This approach is noted for its high yield, milder reaction conditions, and reduced pollution. patsnap.comgoogle.com